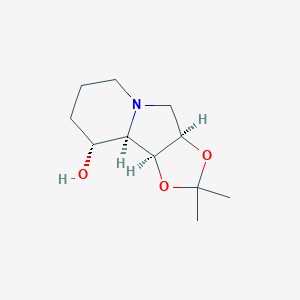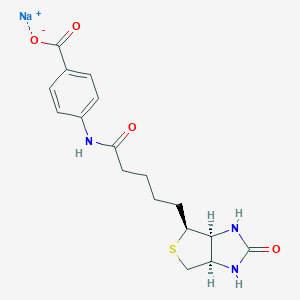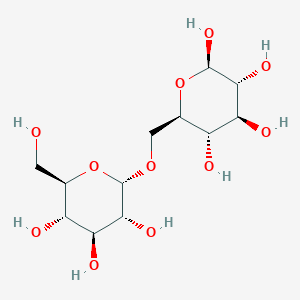
5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one has been explored through different methodologies, highlighting the versatility of its preparation. For instance, Wu Ze-b (2014) reported its synthesis using a catalyst of solid super acid (SO42-/ ZrO2-SiO2) in ethanol with aromatic aldehydes, acetylacetone, and urea through refluxing, achieving a yield of 73.9% under mild conditions and short reaction time (Wu Ze-b, 2014). Similarly, Li Gong-chun (2010) utilized sulfamic acid as a catalyst under similar conditions to achieve a yield of 76.0%, highlighting the Biginelli condensation as a key reaction mechanism (Li Gong-chun, 2010).
Molecular Structure Analysis
The molecular structure of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one and its derivatives has been extensively studied using X-ray diffraction techniques. Gurskaya et al. (2003) conducted X-ray diffraction studies to analyze the conformational features of similar compounds, finding a dependency of the tetrahydropyrimidine ring's conformation on the orientation of the substituent at the C(4) atom (Gurskaya, Zavodnik, & Shutalev, 2003).
Chemical Reactions and Properties
The chemical reactions and properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one involve its utilization as a precursor for further chemical transformations. For example, Komkov et al. (2021) developed methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, showcasing its versatility in forming complex heterocyclic compounds (Komkov, Kozlov, Dmitrenok, Kolotyrkina, Minyaev, & Zavarzin, 2021).
Physical Properties Analysis
The physical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one include its melting point, solubility, and crystal structure, which are crucial for its application in various fields. However, specific detailed studies on the physical properties of this compound are limited in the literature provided.
Chemical Properties Analysis
The chemical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, including its reactivity, stability, and interaction with other chemical entities, are fundamental for its application in synthesis and drug design. Mamarakhmonov et al. (2003) investigated the relative stability and reaction centers for electrophilic attack of similar compounds, providing insights into its chemical behavior (Mamarakhmonov, Belen’kii, Chuvylkin, & Shakhidoyatov, 2003).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Properties : A study by El‐Emary, Abdel-Mohsen, and Mohamed (2021) demonstrated that derivatives of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one have potential antimicrobial and anti-inflammatory properties against various bacteria and fungi (El‐Emary, Abdel-Mohsen, & Mohamed, 2021).
Synthesis Methods for Related Compounds : Dorokhov et al. (1991) described a convenient method for synthesizing related pyrimidines, which can be used in the development of more complex pyrimidine systems (Dorokhov, Gordeev, Komkov, & Bogdanov, 1991).
Chemical Reduction Studies : Zlatković and Radulović (2017) studied the LiAlH4-reduction of a similar compound, which can inform further chemical research and applications (Zlatković & Radulović, 2017).
Anticancer Activity : A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives by Abdellatif et al. (2014) indicated promising antitumor activity, suggesting potential in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial, Anti-inflammatory, and Analgesic Activities : Research by Rajanarendar et al. (2012) on novel derivatives showed significant antimicrobial, anti-inflammatory, and analgesic activities, indicating potential as new antibiotics (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).
Calcium Antagonistic Activity : Yarim et al. (1999) found that certain compounds show calcium antagonistic activity, suggesting potential therapeutic applications in gastrointestinal disorders (Yarim, Saraç, Ertan, Batu, & Erol, 1999).
AIDS Chemotherapy Applications : A study by Ajani et al. (2019) synthesized pyrazole-based pyrimidine scaffolds, showing potential for new drug discovery and AIDS chemotherapy applications (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCLYQJIRLJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343840 | |
| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
CAS RN |
25652-50-0 | |
| Record name | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using ionic liquids in the synthesis of these pyrimidine derivatives?
A: The research highlights the use of a Bronsted acidic quaternary ammonium sulphate ionic liquid, [Et3NH][HSO4], as both a solvent and catalyst in synthesizing substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide derivatives from 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. [] This approach offers several advantages:
Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?
A: The synthesized pyrimidine derivatives were tested against various bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and a fungal strain (Candida albicans). [] The study found:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)



